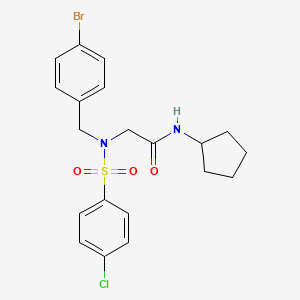![molecular formula C25H26Cl2N2O5S B7711629 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B7711629.png)
2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-[(2-chlorophenyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-[(2-chlorophenyl)methyl]acetamide, also known as BDCM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDCM is a sulfonamide derivative that has been synthesized using a specific method, which will be discussed in The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mechanism of Action
The mechanism of action of 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-[(2-chlorophenyl)methyl]acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-[(2-chlorophenyl)methyl]acetamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in cells. It has also been shown to inhibit the activation of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-[(2-chlorophenyl)methyl]acetamide has been shown to have various biochemical and physiological effects in cells and organisms. In vitro studies have demonstrated that 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-[(2-chlorophenyl)methyl]acetamide can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and migration of cancer cells. In vivo studies have demonstrated that 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-[(2-chlorophenyl)methyl]acetamide can reduce tumor growth in animal models of cancer. 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-[(2-chlorophenyl)methyl]acetamide has also been shown to have anti-inflammatory effects in animal models of inflammation.
Advantages and Limitations for Lab Experiments
2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-[(2-chlorophenyl)methyl]acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of chemical stability. It has also been shown to have low toxicity in animal models, making it a safe compound for use in lab experiments. However, 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-[(2-chlorophenyl)methyl]acetamide has some limitations for use in lab experiments. It is a relatively new compound, and its mechanism of action and potential side effects are not fully understood. Additionally, its solubility in water is relatively low, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-[(2-chlorophenyl)methyl]acetamide. One area of interest is the development of 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-[(2-chlorophenyl)methyl]acetamide-based drugs for the treatment of cancer and other diseases. Another area of interest is the investigation of 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-[(2-chlorophenyl)methyl]acetamide as a biomarker for exposure to environmental toxins. Additionally, further studies are needed to fully understand the mechanism of action of 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-[(2-chlorophenyl)methyl]acetamide and its potential side effects. Finally, there is a need for the development of new methods for the synthesis and purification of 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-[(2-chlorophenyl)methyl]acetamide to improve its yield and purity.
Conclusion
In conclusion, 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-[(2-chlorophenyl)methyl]acetamide is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions for research. 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-[(2-chlorophenyl)methyl]acetamide has several advantages for use in lab experiments, but also has some limitations. Further studies are needed to fully understand the potential of this compound for use in medicine, drug discovery, and environmental science.
Synthesis Methods
The synthesis of 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-[(2-chlorophenyl)methyl]acetamide involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with benzylamine, followed by the reaction of the resulting intermediate with 2-chlorobenzyl chloride and acetic anhydride. The final product is obtained by recrystallization from ethanol. This method has been optimized to produce high yields of pure 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-[(2-chlorophenyl)methyl]acetamide.
Scientific Research Applications
2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-[(2-chlorophenyl)methyl]acetamide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and environmental science. In medicinal chemistry, 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-[(2-chlorophenyl)methyl]acetamide has been investigated for its potential as a novel therapeutic agent for the treatment of cancer and other diseases. In drug discovery, 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-[(2-chlorophenyl)methyl]acetamide has been used as a lead compound in the development of new drugs with improved efficacy and safety profiles. In environmental science, 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-[(2-chlorophenyl)methyl]acetamide has been studied for its impact on water quality and its potential as a biomarker for exposure to environmental toxins.
properties
IUPAC Name |
2-[benzyl-(2,5-dichlorophenyl)sulfonylamino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26Cl2N2O5S/c1-33-22-11-8-18(14-23(22)34-2)12-13-28-25(30)17-29(16-19-6-4-3-5-7-19)35(31,32)24-15-20(26)9-10-21(24)27/h3-11,14-15H,12-13,16-17H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJNXDIJYMRVRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26Cl2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]glycinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7711610.png)




![4-[1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]morpholine](/img/structure/B7711637.png)